molecular formula C10H8N4O3S B6009121 2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol

2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol

Cat. No.: B6009121
M. Wt: 264.26 g/mol
InChI Key: YVFBHCHPXSDCKT-SDQBBNPISA-N
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Description

2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol is a compound that features a nitro group, a thiazole ring, and a phenol group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol typically involves the condensation of 2-nitro-4-formylphenol with thiazole-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-amino-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol.

    Substitution: Formation of substituted phenol derivatives, such as 2-nitro-4-chlorophenol.

Scientific Research Applications

2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the nitro and phenol groups can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]aniline: Similar structure but with an amine group instead of a phenol group.

    2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.

    2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

Uniqueness

2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol is unique due to the presence of both a nitro group and a phenol group, which can participate in a wide range of chemical reactions. The thiazole ring adds to its versatility, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-nitro-4-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c15-9-2-1-7(5-8(9)14(16)17)6-12-13-10-11-3-4-18-10/h1-6,15H,(H,11,13)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFBHCHPXSDCKT-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=NC=CS2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N\NC2=NC=CS2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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